sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
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Overview
Description
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol is a complex organic compound with a unique structure This compound features a benzimidazole moiety, a furodioxaphosphinin ring, and a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol involves multiple steps The initial step typically includes the preparation of the benzimidazole derivative, followed by the formation of the furodioxaphosphinin ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include rigorous quality control measures to monitor the reaction conditions and the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, leading to the formation of reduced derivatives.
Substitution: The benzimidazole moiety allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the benzimidazole ring.
Scientific Research Applications
Sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol has several scientific research applications:
Chemistry: It can be used as a reagent or catalyst in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol exerts its effects involves its interaction with molecular targets. The benzimidazole moiety can bind to specific enzymes or receptors, modulating their activity. The furodioxaphosphinin ring may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Furodioxaphosphinin Compounds: Other compounds containing the furodioxaphosphinin ring.
Uniqueness
What sets sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol apart is its combination of both the benzimidazole and furodioxaphosphinin moieties, along with the presence of a sodium ion. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H16N2NaO6P |
---|---|
Molecular Weight |
362.25 g/mol |
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dimethylbenzimidazol-1-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C14H17N2O6P.Na/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-12(17)13-11(21-14)5-20-23(18,19)22-13;/h3-4,6,11-14,17H,5H2,1-2H3,(H,18,19);/q;+1/p-1/t11-,12-,13-,14-;/m1./s1 |
InChI Key |
XDTQWIDVAVILDO-UXRYCCRHSA-M |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O.[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])O.[Na+] |
Origin of Product |
United States |
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